2-Chloro-N-(3-hydroxyphenyl)acetamide

Antimicrobial Structure-Activity Relationship Chloroacetamide Derivatives

2-Chloro-N-(3-hydroxyphenyl)acetamide provides a defined TRPV1 inhibitor scaffold with meta-OH substitution and a reactive chloroacetyl handle. - 46% hTRPV1 inhibition (5 µM), benchmarked vs. analogs (12-49%). - Selective antibacterial activity (Gram+/-), no antifungal effect. - Electrophilic site for amine/thiol library synthesis. Supplied with ≥98% purity; ambient shipping, immediate dispatch.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 10147-69-0
Cat. No. B157649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3-hydroxyphenyl)acetamide
CAS10147-69-0
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)NC(=O)CCl
InChIInChI=1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12)
InChIKeyNJQCKKUVYFWGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0): Core Chemical and Structural Baseline for Procurement and Research


2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0) is a chloroacetamide derivative characterized by a 3-hydroxyphenyl moiety. Its molecular formula is C₈H₈ClNO₂ with a molecular weight of 185.61 g/mol [1]. The compound features a chloroacetyl group that serves as an electrophilic handle for further derivatization, while the meta-hydroxy group on the phenyl ring provides a distinct hydrogen-bonding profile compared to para- or unsubstituted analogs [2]. This substitution pattern influences both its physicochemical properties, such as a computed XLogP3 of 1.4, and its biological interactions [1].

Meta-hydroxy phenyl building block with distinct hydrogen-bonding geometry vs. para isomers

Electrophilic chloroacetyl handle for nucleophilic derivatization and chemical library synthesis

Screening probe for antimicrobial (bacterial‑selective) and TRPV1 antagonist research

Why 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0) Cannot Be Simply Replaced by In-Class Analogs


Simple substitution with other chloroacetamides or hydroxyphenyl acetamides is not chemically or biologically equivalent due to the compound's specific substitution pattern. The meta-position of the hydroxyl group on the phenyl ring confers a distinct hydrogen-bonding network and electronic distribution compared to its para-substituted isomer, 2-chloro-N-(4-hydroxyphenyl)acetamide [1]. This positional difference directly translates to divergent antimicrobial activity profiles, where the 3-hydroxy isomer demonstrates appreciable antibacterial effects while both isomers lack antifungal activity [1]. Furthermore, the chloroacetyl group provides a reactive electrophilic site that is absent in non-chlorinated analogs like metacetamol (N-(3-hydroxyphenyl)acetamide), fundamentally altering its utility as a synthetic intermediate . These structural nuances mandate precise compound selection based on empirical performance data rather than assumed class-level equivalence.

para‑Isomer

Positional isomer may shift hydrogen‑bonding network and antimicrobial profile; biological readouts may not transfer directly.

Non‑chlorinated

Analogs lacking the chloroacetyl group (e.g. metacetamol) lose the reactive electrophilic handle, limiting direct derivatization utility.

Non‑hydroxy

Unsubstituted phenyl analog differs in lipophilicity and hydrogen‑bond capacity; solubility and target‑binding context may not match.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0) Against Key Comparators


Antibacterial Activity Comparison: 2-Chloro-N-(3-hydroxyphenyl)acetamide vs. 4-Hydroxy Isomer

In a direct comparative study, 2-chloro-N-(3-hydroxyphenyl)acetamide and its 4-hydroxy analog were evaluated for antimicrobial activity. Both compounds showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria, but neither exhibited antifungal activity [1]. This establishes a baseline for bacterial selectivity that distinguishes these chloroacetamides from broader-spectrum antimicrobials.

Antimicrobial profile
Head‑to‑head
Both 3‑OH and 4‑OH isomers: appreciable antibacterial activity (Gram+ and Gram−); neither antifungal
Direct comparator: 2‑chloro‑N‑(4‑hydroxyphenyl)acetamide
Reported bacterial‑selectivity context; not fungicidal
Data from in vitro screening; exact MIC values not reported
Antimicrobial Structure-Activity Relationship Chloroacetamide Derivatives

TRPV1 Antagonism: Potency of 2-Chloro-N-(3-hydroxyphenyl)acetamide Derivative vs. Structural Analogs

In a study of α-substituted acetamide derivatives as hTRPV1 antagonists, the compound 2-chloro-N-(3-hydroxyphenyl)acetamide (referred to as compound 17 in the study) demonstrated 46% inhibition at 5 μM [1]. This is contrasted with structurally related analogs, such as compound 18 (12% inhibition) and compound 19 (49% inhibition) at the same concentration [1]. While not the most potent, this quantitative data places the compound's activity within a defined range and demonstrates its viability as a scaffold for further optimization.

hTRPV1 inhibition
Head‑to‑head
46% inhibition at 5 µM
Analog 18: 12%; Analog 19: 49%
Supports TRPV1 antagonist SAR studies; potency within reported analog range
Benchmark against close structural analogs at single concentration
Pain TRPV1 Antagonist Acetamide Derivatives

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Profile vs. Unsubstituted and Para Analogs

The computed XLogP3 for 2-chloro-N-(3-hydroxyphenyl)acetamide is 1.4, indicating moderate lipophilicity [1]. This is significantly lower than that of its unsubstituted analog, 2-chloro-N-phenylacetamide (XLogP3 ~2.1 estimated), due to the presence of the hydrophilic hydroxyl group [2]. The meta-hydroxy group also provides two hydrogen bond donor sites and two acceptor sites, offering a distinct solvation and target-binding profile compared to the para-hydroxy isomer, which, while having the same number of hydrogen bond donors and acceptors, presents a different spatial orientation [1].

Lipophilicity
Class‑level
XLogP3 = 1.4
HBD = 2, HBA = 2
Supports solubility and permeability prediction
~0.7 units lower than non‑hydroxylated analog; spatial arrangement differs vs. para isomer
Physicochemical Properties Lipophilicity Hydrogen Bonding

Synthetic Utility: Reactive Chloroacetyl Handle vs. Non-Chlorinated Acetamide Analogs

The chloroacetyl group of 2-chloro-N-(3-hydroxyphenyl)acetamide provides a reactive electrophilic center that is absent in non-chlorinated analogs like metacetamol (N-(3-hydroxyphenyl)acetamide). This allows for further functionalization through nucleophilic substitution reactions, which is a common strategy for generating diverse chemical libraries [1]. In contrast, metacetamol lacks this reactive handle and is primarily used as an analgesic [2].

Synthetic utility
Class‑level
Reactive chloroacetyl group enables SN2 derivatization
vs. metacetamol: no electrophilic handle
Enables synthesis of diverse compound libraries
Critical for medicinal chemistry building block selection
Synthetic Intermediate Nucleophilic Substitution Derivatization

Beta-Lactamase Inhibition: Activity of 2-Chloro-N-(3-hydroxyphenyl)acetamide vs. Other Inhibitors

2-Chloro-N-(3-hydroxyphenyl)acetamide has been evaluated for its ability to inhibit class A and class C beta-lactamases. The compound exhibited an IC50 of 1.85 μM against Escherichia coli K12 (PSE4) class A beta-lactamase and 2.65 μM against Enterobacter cloacae P99 class C beta-lactamase [1]. These values are in the low micromolar range, indicating moderate inhibitory activity. In comparison, established beta-lactamase inhibitors like clavulanic acid typically show IC50 values in the nanomolar range for class A enzymes [2], highlighting that while this compound has some activity, it is not a potent inhibitor.

β‑Lactamase inhibition
Cross‑study comparable
IC50 1.85 µM (class A), 2.65 µM (class C)
Reference: clavulanic acid low nM for class A
Reported moderate inhibition; not a potent inhibitor
~18–100‑fold less potent than clavulanic acid against class A enzymes
Beta-Lactamase Antibiotic Resistance Enzyme Inhibition

Acetylcholinesterase Inhibition: Potency Range for 2-Chloro-N-(3-hydroxyphenyl)acetamide

The compound has been tested for inhibition of acetylcholinesterase, with reported IC50 values ranging from 1 to 4900 nM across various assays [1]. This broad range suggests that the compound's activity may be highly dependent on the specific assay conditions or enzyme source. In comparison, the clinically used acetylcholinesterase inhibitor donepezil exhibits an IC50 of approximately 6-10 nM for human acetylcholinesterase [2], indicating that 2-chloro-N-(3-hydroxyphenyl)acetamide is, on average, a much weaker inhibitor.

AChE inhibition
Cross‑study comparable
IC50 range: 1 – 4900 nM
Donepezil IC50 6–10 nM (human AChE)
Context‑dependent AChE inhibition; weak relative to donepezil
Activity highly assay‑dependent; up to 1000‑fold lower potency
Acetylcholinesterase Neurodegeneration Enzyme Inhibition

Evidence-Based Application Scenarios for 2-Chloro-N-(3-hydroxyphenyl)acetamide (CAS 10147-69-0) in Scientific and Industrial Workflows


Scaffold for TRPV1 Antagonist Development with Defined Potency Window

Based on the direct evidence of 46% hTRPV1 inhibition at 5 μM [1], 2-chloro-N-(3-hydroxyphenyl)acetamide serves as a validated starting point for medicinal chemistry programs targeting TRPV1-related pain pathways. Its potency, benchmarked against structural analogs (12-49% inhibition), provides a clear structure-activity relationship (SAR) starting point for optimizing towards higher potency or improved selectivity [1].

Synthetic Intermediate for Nucleophilic Derivatization in Library Synthesis

The electrophilic chloroacetyl group enables facile nucleophilic substitution, making this compound a valuable building block for generating diverse chemical libraries [2]. Unlike non-chlorinated analogs such as metacetamol, it offers a reactive handle for introducing various amines, thiols, or other nucleophiles, expanding the accessible chemical space in drug discovery projects [2].

Antibacterial Research with Defined Spectrum Limitations

The compound's appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, coupled with its lack of antifungal activity [3], defines its utility in bacterial-specific studies. Researchers investigating novel antibacterial agents can use this compound to probe structure-activity relationships while avoiding confounding antifungal effects, a profile that distinguishes it from broader-spectrum antimicrobials [3].

Physicochemical Property Standard for Meta-Hydroxy Chloroacetamides

With a well-defined XLogP3 of 1.4 and a specific hydrogen-bond donor/acceptor profile [4], 2-chloro-N-(3-hydroxyphenyl)acetamide can serve as a reference compound for calibrating computational models or for use as a physicochemical standard in chromatographic method development. Its distinct meta-hydroxy substitution pattern provides a different retention time and solubility profile compared to para-isomers [4].

Application
Selection Property
Validation Focus
TRPV1 antagonist SAR studies
Reported TRPV1 inhibition benchmark (46% at 5 µM)
Potency range within structural analog panel
Chemical library synthesis
Electrophilic chloroacetyl reactivity
Nucleophilic derivatization efficiency
Antimicrobial screening
Bacterial‑selective profile (no antifungal activity)
Gram‑positive and Gram‑negative panel endpoints
Physicochemical reference standard
Meta‑hydroxy chloroacetamide LogP/HBD/HBA profile
Chromatographic and computational model calibration

Technical Documentation Hub

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17 linked technical documents
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